molecular formula C16H16N2S B13867398 3-benzyl-2-methylsulfanyl-4H-quinazoline

3-benzyl-2-methylsulfanyl-4H-quinazoline

Cat. No.: B13867398
M. Wt: 268.4 g/mol
InChI Key: NKEQIMYUSMBDNN-UHFFFAOYSA-N
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Description

3-benzyl-2-methylsulfanyl-4H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-methylsulfanyl-4H-quinazoline typically involves the reaction of benzylamine with carbon disulfide and sodium hydroxide in dimethyl sulfoxide to form sodium dithiocarbamate. This intermediate is then methylated with dimethyl sulfate to produce the dithiocarbamic acid methyl ester. The final step involves the cyclization of this intermediate to form the quinazoline ring .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis. These methods are designed to improve yield, reduce reaction time, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-methylsulfanyl-4H-quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-benzyl-2-methylsulfanyl-4H-quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antibacterial and antifungal agent.

    Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-benzyl-2-methylsulfanyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Known for its antibacterial activity.

    2-methyl-4H-benzo[d][1,3]oxazin-4-one: Used in the synthesis of quinazolinone derivatives.

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities .

Uniqueness

3-benzyl-2-methylsulfanyl-4H-quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and methylsulfanyl groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

3-benzyl-2-methylsulfanyl-4H-quinazoline

InChI

InChI=1S/C16H16N2S/c1-19-16-17-15-10-6-5-9-14(15)12-18(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

NKEQIMYUSMBDNN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3

Origin of Product

United States

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